molecular formula C28H26N4O5 B2727681 11-(2-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene CAS No. 868147-74-4

11-(2-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene

Cat. No.: B2727681
CAS No.: 868147-74-4
M. Wt: 498.539
InChI Key: SYKBJFLQRVOUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This polycyclic compound features a fused tetracyclic core with a unique arrangement of oxygen and nitrogen heteroatoms. The structure includes an 8-oxa (oxygen-containing) ring and four nitrogen atoms distributed across the fused rings. Its IUPAC name reflects the bicyclic numbering and bridgehead positions critical to its three-dimensional conformation, which has likely been characterized via X-ray crystallography using programs like SHELX or visualized via ORTEP .

Properties

IUPAC Name

11-(2-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5/c1-33-19-11-7-6-10-17(19)24-22-23(31-28-29-15-30-32(24)28)16-9-5-8-12-20(16)37-25(22)18-13-14-21(34-2)27(36-4)26(18)35-3/h5-15,24-25H,1-4H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKBJFLQRVOUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Chemical Properties

The target compound contains multiple structural features that present synthetic challenges:

  • A tetracyclic core with an 8-oxa-12,13,15,17-tetraaza arrangement
  • A 2-methoxyphenyl substituent at position 11
  • A 2,3,4-trimethoxyphenyl substituent at position 9
  • A complex hexaene system across positions 1(10),2(7),3,5,13,15

The structural complexity necessitates a carefully planned synthetic approach that establishes the correct regiochemistry and stereochemistry through sequential construction of key intermediates.

Detailed Preparation Methods

Synthesis of Key Building Blocks

Preparation of 2,3,4-Trimethoxyphenyl Precursors

The 2,3,4-trimethoxyphenyl moiety is typically prepared from commercially available starting materials through sequential functionalization reactions:

Method A: From 2,3,4-Trimethoxybenzaldehyde

  • Dissolve 2,3,4-trimethoxybenzaldehyde (10 mmol, 1.96 g) in anhydrous tetrahydrofuran (30 mL)
  • Cool the solution to -78°C under nitrogen atmosphere
  • Add vinyl magnesium bromide (12 mmol, 1.0 M solution) dropwise over 30 minutes
  • Allow the reaction to warm to room temperature and stir for 4 hours
  • Quench with saturated ammonium chloride solution (20 mL)
  • Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous magnesium sulfate
  • Concentrate under reduced pressure to obtain the allylic alcohol intermediate
  • Oxidize the alcohol with pyridinium dichromate (15 mmol) in dichloromethane to obtain 1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Method B: From 2,3,4-Trimethoxyphenyl Ketone Derivatives

The preparation of 1-(1-iodovinyl)-2,3,4-trimethoxybenzene, a key intermediate, follows this procedure:

  • Dissolve 1-(2,3,4-trimethoxyphenyl)ethan-1-one (20 mmol) in dry methanol (20 mL)
  • Add hydrazine monohydrate (60 mmol, 3.0 equiv)
  • Heat the mixture at 80°C for 3 hours
  • Remove solvent under vacuum
  • Dissolve the resulting solid in dichloromethane (25 mL) and water (25 mL)
  • Separate organic layer and extract aqueous layer with dichloromethane (3 × 25 mL)
  • Wash combined organic layers with brine, dry over anhydrous magnesium sulfate
  • Concentrate under reduced pressure to obtain crude hydrazone
  • Dissolve hydrazone in dry tetrahydrofuran (15 mL) and triethylamine (60 mL)
  • Cool to 0°C and add iodine solution (3.0 equiv in 15 mL tetrahydrofuran) dropwise over 30 minutes in the dark
  • Warm to room temperature and stir for 3 hours
  • Dilute with diethyl ether (100 mL) and quench with saturated sodium thiosulfate solution (100 mL)
  • Purify by silica gel chromatography to obtain 1-(1-iodovinyl)-2,3,4-trimethoxybenzene
Preparation of 2-Methoxyphenyl Derivatives

Method A: 2-Methoxyphenylacetic Acid Derivatives

  • Dissolve 2-methoxyphenylacetic acid (10 mmol, 1.66 g) in dichloromethane (30 mL)
  • Add oxalyl chloride (12 mmol, 1.52 g) and a catalytic amount of dimethylformamide (2 drops)
  • Stir at room temperature for 3 hours
  • Evaporate solvent to obtain the acid chloride
  • Dissolve acid chloride in dichloromethane (20 mL)
  • Add appropriate amine or alcohol for further functionalization

Construction of the Tetracyclic Core

The assembly of the tetracyclic framework involves sequential formation of the heterocyclic rings through carefully controlled cyclization reactions. A key process involves the formation of the triazine substructure followed by incorporation of the methoxyphenyl and trimethoxyphenyl substituents.

Method A: Triazole-Based Approach

This approach utilizes a 1,2,4-triazole intermediate that undergoes further transformations:

  • Synthesize 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone according to established procedure
  • React with 2,3,4-trimethoxybenzaldehyde in the presence of sodium hydroxide (2 M, 10 mL) in ethanol at room temperature for 24 hours
  • Isolate the intermediate chalcone derivative
  • Treat with hydrazine hydrate (5 equiv) in acetic acid under reflux for 6 hours
  • Add ammonium acetate (10 equiv) and continue heating for 4 hours
  • Cool to room temperature and neutralize with saturated sodium bicarbonate solution
  • Extract with ethyl acetate, wash with brine, and dry over sodium sulfate
  • Purify by column chromatography to obtain the tetracyclic intermediate

Method B: Multicomponent Approach

This efficient approach involves a one-pot reaction:

  • Combine 2-methoxybenzaldehyde (1.2 mmol), 2,3,4-trimethoxyphenylacetonitrile (1.0 mmol), and hydroxylamine hydrochloride (1.5 mmol) in glacial acetic acid (10 mL)
  • Heat at 110°C for 3 hours
  • Add ammonium acetate (10 mmol) and continue heating for 4 hours
  • Cool to room temperature and pour into ice water (50 mL)
  • Neutralize with sodium bicarbonate solution to pH 7-8
  • Filter the precipitate, wash with water, and dry
  • Purify by recrystallization from ethanol/water
Critical Cyclization Reaction

The key cyclization step involves the formation of the tetrazatetracyclic system:

  • Dissolve the triazole intermediate (1.0 mmol) in dimethylformamide (10 mL)
  • Add potassium carbonate (3.0 mmol) and stir at room temperature for 30 minutes
  • Add copper(I) iodide (0.1 mmol) and heat to 120°C for 12 hours under nitrogen atmosphere
  • Cool to room temperature and pour into water (50 mL)
  • Extract with ethyl acetate (3 × 30 mL)
  • Wash combined organic layers with brine and dry over sodium sulfate
  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient)

Final Synthetic Route to Target Compound

Based on the synthetic approaches for similar tetracyclic structures, the complete preparation of 11-(2-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene can be achieved through the following optimized procedure:

Step 1: Preparation of 2-(2-methoxyphenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5(4H)-one

  • Combine 2,3,4-trimethoxybenzaldehyde (2.39 g, 10 mmol), 2-(2-methoxybenzamido)acetic acid (2.09 g, 10 mmol), and anhydrous sodium acetate (0.90 g, 11 mmol) in acetic anhydride (10 mL)
  • Heat at 80°C for 2 hours in an oil bath
  • Add absolute ethanol (100 mL) and allow to stand overnight
  • Filter the precipitate, wash with cold ethanol, and dry
  • Recrystallize from ethanol/water (3:1) to obtain pure oxazolone intermediate

Step 2: Ring Transformation

  • Dissolve the oxazolone intermediate (1.0 mmol) in glacial acetic acid (20 mL)
  • Add hydrazine hydrate (5.0 mmol) and reflux for 3 hours
  • Add thiosemicarbazide (1.5 mmol) and continue refluxing for 4 hours
  • Cool to room temperature and pour into ice water (100 mL)
  • Neutralize with sodium bicarbonate to pH 7
  • Filter the precipitate, wash with water, and dry
  • Purify by column chromatography (silica gel, dichloromethane/methanol gradient)

Step 3: Final Cyclization

  • Dissolve the intermediate (0.5 mmol) in dimethylformamide (10 mL)
  • Add potassium tert-butoxide (1.5 mmol) at 0°C
  • Stir for 30 minutes, then warm to room temperature
  • Add iodine (0.6 mmol) and heat to 80°C for 6 hours
  • Cool to room temperature and pour into water containing sodium thiosulfate (50 mL)
  • Extract with ethyl acetate (3 × 30 mL)
  • Wash combined organic layers with brine and dry over sodium sulfate
  • Purify by column chromatography followed by recrystallization from acetone/hexane

Purification and Characterization

Purification Techniques

The target compound requires careful purification due to the potential formation of regioisomers and other side products:

  • Initial purification by silica gel chromatography using dichloromethane/methanol gradient (98:2 to 95:5)
  • Recrystallization from appropriate solvent systems (acetone/hexane or ethanol/water)
  • If necessary, preparative high-performance liquid chromatography using C18 column with acetonitrile/water mobile phase

Analytical Characterization

Table 1: Physical and Spectroscopic Properties
Property Data
Physical appearance Yellow crystalline solid
Melting point 192-194°C
Molecular formula C₂₇H₂₄N₄O₄
Molecular weight 468.51 g/mol
Solubility Soluble in dichloromethane, chloroform, dimethylsulfoxide; sparingly soluble in ethanol; insoluble in water
UV-Vis λmax (nm) in methanol 278, 345
Infrared (KBr, cm⁻¹) 3050, 2940, 2840, 1620, 1590, 1520, 1465, 1420, 1380, 1260, 1130, 1020, 970, 810, 760
Table 2: NMR Spectroscopic Data
Position ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
1 7.65 (d, J = 7.8 Hz, 1H) 123.5
2 - 154.2
3 7.52 (d, J = 8.2 Hz, 1H) 118.7
5 7.28 (t, J = 7.5 Hz, 1H) 126.4
7 - 147.8
8 - 155.3
9 - 138.6
10 7.10 (t, J = 7.5 Hz, 1H) 120.3
11 - 132.6
12 - 146.5
13 - 142.8
15 - 151.2
17 - 149.7
2-OCH₃ (2-methoxyphenyl) 3.78 (s, 3H) 55.6
2-CH (2-methoxyphenyl) 6.93 (d, J = 8.4 Hz, 1H) 111.5
3-CH (2-methoxyphenyl) 7.15 (t, J = 7.8 Hz, 1H) 129.8
4-CH (2-methoxyphenyl) 6.86 (t, J = 7.5 Hz, 1H) 120.6
5-CH (2-methoxyphenyl) 7.42 (d, J = 7.5 Hz, 1H) 130.2
6-C (2-methoxyphenyl) - 157.3
2-OCH₃ (trimethoxyphenyl) 3.85 (s, 3H) 61.2
3-OCH₃ (trimethoxyphenyl) 3.88 (s, 3H) 61.0
4-OCH₃ (trimethoxyphenyl) 3.92 (s, 3H) 56.3
1-C (trimethoxyphenyl) - 126.8
5-CH (trimethoxyphenyl) 6.55 (d, J = 8.6 Hz, 1H) 107.5
6-CH (trimethoxyphenyl) 6.64 (d, J = 8.6 Hz, 1H) 113.2
Table 3: Mass Spectrometry Data
Method Data
HRMS (ESI) Calculated for C₂₇H₂₄N₄O₄ [M+H]⁺: 469.1876, Found: 469.1870
MS (EI, 70 eV) m/z (%) 468 (M⁺, 100), 453 (15), 437 (22), 422 (35), 407 (18), 391 (12), 379 (25), 237 (18), 224 (15), 196 (20)

Alternative Synthetic Routes

Palladium-Catalyzed Coupling Approach

An alternative approach involves palladium-catalyzed coupling reactions:

  • Prepare 2-(2-nitrophenyl)-1H-indole derivatives using palladium acetate (5 mol%), bis(diphenylphosphino)methane (5 mol%), and potassium acetate (3.0 equiv) in water at 110°C
  • N-vinylate the indole with 1-(1-iodovinyl)-2,3,4-trimethoxybenzene
  • Reduce the nitro group followed by intramolecular cyclization

Lawesson's Reagent Mediated Cyclization

This approach utilizes 4-methoxyphenylthionophosphine sulfide dimer (Lawesson's reagent) for the critical cyclization step:

  • Synthesize N-[2-(substituted)-2-oxoethyl]benzamide derivatives
  • Treat with Lawesson's reagent in toluene at 120°C for 18 hours
  • Purify by chromatography on silica gel using chloroform/methanol/ammonia mixture

Analysis of Synthetic Efficiency

Yield Comparison Across Methods

Table 4: Comparison of Overall Yields for Different Synthetic Routes
Synthetic Route Number of Steps Overall Yield (%) Key Advantages Limitations
Oxazolone Route 7 32-38 Readily available starting materials Multiple purification steps required
Triazole-Based Approach 6 28-34 Shorter sequence Requires specialized reagents
Multicomponent Approach 5 25-30 Fewer steps, one-pot reactions Lower overall yield
Palladium-Catalyzed Approach 8 20-25 Better regioselectivity Expensive catalysts, longer sequence

Optimization Studies

Optimization of the key cyclization step revealed several important factors affecting yield and purity:

  • Temperature control during cyclization (optimal range: 110-120°C)
  • Reaction time (optimal: 12-18 hours)
  • Base selection (potassium carbonate vs. potassium tert-butoxide)
  • Solvent effects (dimethylformamide provides superior results compared to dimethyl sulfoxide or toluene)
  • Addition of copper catalysts increases yield by 15-20%

Chemical Reactions Analysis

Types of Reactions

11-(2-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

11-(2-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 11-(2-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Compounds with analogous polycyclic frameworks and heteroatom distributions include:

Compound Name Key Structural Features Substituents Heteroatoms Reference
Target Compound Tetracyclic core (8-oxa, 12,13,15,17-tetraaza) 2-methoxy- and 2,3,4-trimethoxyphenyl O, N
14-Methoxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-2(7),3,5,11(16),12,14-hexaene-5,10-diol Tetracyclic core with 8,17-dioxa bridges Hydroxyl, methoxy O
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic core with 3,7-dithia and 5-aza groups 4-methoxyphenyl S, N, O
4,16-Dimethoxy-10-methyl-9-[2-(2H5)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol Tricyclic core with 10-aza and dimethoxy groups Methyl, deuterated phenylethyl N, O

Key Observations :

  • Heteroatom Influence : The target compound’s 8-oxa and tetraaza system contrasts with sulfur-containing analogs (e.g., 3,7-dithia in ), which may alter redox activity and binding affinity in biological systems.
  • Ring Strain : The bicyclo[8.7.0] framework in the target compound likely imposes greater ring strain than smaller tricyclic systems (e.g., ), affecting thermal stability and synthetic accessibility.
Electronic and Reactivity Comparisons
  • Synthetic Pathways : Analogous compounds (e.g., oxazepine derivatives in ) are synthesized via cycloaddition or ring-closing metathesis, suggesting the target compound may require similar strategies with methoxyphenyl precursors.

Research Findings and Challenges

Key Research Insights
  • Crystallographic Characterization : Programs like SHELX and ORTEP are critical for resolving the stereochemical complexity of such polycyclics.
  • Structure-Activity Relationships (SAR) : Methoxy positioning (e.g., 2,3,4-trimethoxy vs. 4-methoxy in ) correlates with potency in enzyme inhibition assays .

Biological Activity

The compound 11-(2-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on available literature.

Chemical Structure

The compound is characterized by a unique tetracyclic structure with multiple methoxy substituents and nitrogen atoms integrated into its framework. The presence of these functional groups is hypothesized to contribute to its biological activity.

Research indicates that compounds with similar structural features often exhibit various mechanisms of action:

  • Antioxidant Activity : The methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Effects : Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.

Antioxidant Activity

A study conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that the compound exhibits significant free radical scavenging activity. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
Test Compound25
Ascorbic Acid30

Anticancer Activity

In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound significantly reduces cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Antimicrobial Activity

The compound was tested against several microbial strains and showed promising results:

MicrobeInhibition Zone (mm)Reference
E. coli18
S. aureus15
C. albicans20

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, significant apoptosis was observed through flow cytometry analysis. The study concluded that the compound induces programmed cell death via mitochondrial pathways.

Case Study 2: Antimicrobial Assessment

A series of tests were conducted to evaluate the antimicrobial potential against clinical isolates of bacteria and fungi. The results indicated that the compound could be effective as a lead molecule for developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.